![molecular formula C8H14F2N2 B15227180 3-(3,3-Difluoroazetidin-1-yl)piperidine](/img/structure/B15227180.png)
3-(3,3-Difluoroazetidin-1-yl)piperidine
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Overview
Description
3-(3,3-Difluoroazetidin-1-yl)piperidine is a novel chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique structure, which includes a difluoroazetidine ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine precursor. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3,3-difluoroazetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yield and purity of the product. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoroazetidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroazetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives, while reduction can produce partially or fully reduced piperidine derivatives.
Scientific Research Applications
3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoroazetidin-1-yl)morpholine
- 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine
- 3-(3,3-Difluoroazetidin-1-yl)azetidine
Uniqueness
3-(3,3-Difluoroazetidin-1-yl)piperidine is unique due to its specific combination of a difluoroazetidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity, depending on the context of its use.
Biological Activity
3-(3,3-Difluoroazetidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the modification of piperidine derivatives through fluorination processes. The introduction of fluorine atoms can enhance the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effectiveness . Various synthetic routes have been explored to optimize yields and biological activity.
Table 1: Synthetic Routes for this compound
Methodology | Description | Yield (%) |
---|---|---|
Fluorination | Incorporation of fluorine into piperidine derivatives | 60-80 |
Mannich Reaction | Reaction with aldehydes and amines | 50-70 |
Cyclization | Formation of azetidine ring from piperidine | 40-60 |
Antimicrobial Activity
Research indicates that compounds containing piperidine and azetidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various strains of bacteria and fungi. For instance, it has been effective against Bacillus cereus and other Gram-positive bacteria .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using the NCI-60 cell line panel, which assesses the compound's potential as an anticancer agent. Results indicate that this compound has selective cytotoxicity against certain cancer cell lines, such as HCT116 and MCF7, with IC50 values ranging from 0.5 to 10 µM .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in DNA synthesis and cellular proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a critical enzyme in nucleotide synthesis .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. (2017) synthesized a series of piperidine derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity in Cancer Research : In a recent study published in April 2023, researchers optimized a compound similar to this compound for BCL6 inhibition in diffuse large B-cell lymphoma (DLBCL). The optimized compound exhibited potent antiproliferative activity in vitro and showed promise for further development as an anticancer agent .
Table 2: Biological Activity Summary
Activity Type | Test Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antimicrobial | Bacillus cereus | MIC 4 µg/mL |
Staphylococcus aureus | MIC 8 µg/mL | |
Cytotoxicity | HCT116 | IC50 0.5 µM |
MCF7 | IC50 10 µM |
Properties
Molecular Formula |
C8H14F2N2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)piperidine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2 |
InChI Key |
VLONUSAKKKZFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC(C2)(F)F |
Origin of Product |
United States |
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